

4-Ethylcyclohexanamine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylcyclohexanamine**

Cat. No.: **B1348350**

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **4-Ethylcyclohexanamine**

Introduction

4-Ethylcyclohexanamine, with the primary CAS number 42195-97-1 for the cis- and trans-isomer mixture, is an organic compound featuring a cyclohexane ring substituted with an ethyl group and an amine functional group.^[1] This versatile intermediate holds significance in chemical research and various industrial applications, particularly in the synthesis of more complex molecules.^[1] Its structure, comprising both a nonpolar cycloalkane ring and a polar amine group, imparts a unique combination of properties that dictate its behavior and utility. This document provides a comprehensive overview of its physical and chemical properties, experimental methodologies for their determination, and relevant synthesis and characterization workflows.

Physical and Chemical Properties

4-Ethylcyclohexanamine is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.^[1] The presence of the amine group gives it a characteristic ammonia-like odor and imparts basic properties.^[2] Its hydrophobic cyclohexane structure contributes to its solubility characteristics, making it moderately soluble in polar solvents.^[1]

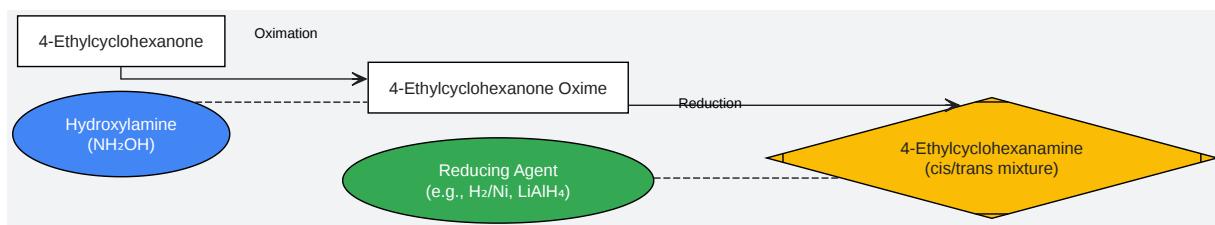
Quantitative Data Summary

The key physical and chemical properties of **4-Ethylcyclohexanamine** are summarized in the table below. It is important to note that values can vary slightly depending on the isomeric ratio (cis/trans) and the source.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ N	[1][3][4]
Molecular Weight	127.23 g/mol	[3][4]
Boiling Point	166.3 ± 8.0 °C at 760 mmHg	
75 °C (unspecified pressure)	[4]	
Density	0.8 ± 0.1 g/cm ³	
0.86 g/mL	[4]	
Refractive Index	1.448	
Flash Point	36.4 ± 9.7 °C	
Vapor Pressure	1.8 ± 0.3 mmHg at 25°C	
pKa	10.58 ± 0.70 (Predicted)	[4]
LogP	2.42	
Appearance	Colorless to pale yellow liquid or solid	[1][4]

Chemical Structure and Isomerism

The structure of **4-Ethylcyclohexanamine** gives rise to cis- and trans-diastereomers, where the ethyl and amine groups are on the same or opposite sides of the cyclohexane ring, respectively. The stereochemistry is crucial in applications such as the synthesis of active pharmaceutical ingredients, where often only one isomer, typically the trans-isomer, is desired. [5]


- IUPAC Name: 4-ethylcyclohexan-1-amine[3]
- SMILES: CCC1CCC(CC1)N[1][3]

- InChI: InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3[1][3]

Synthesis and Reactivity

General Synthesis Pathway

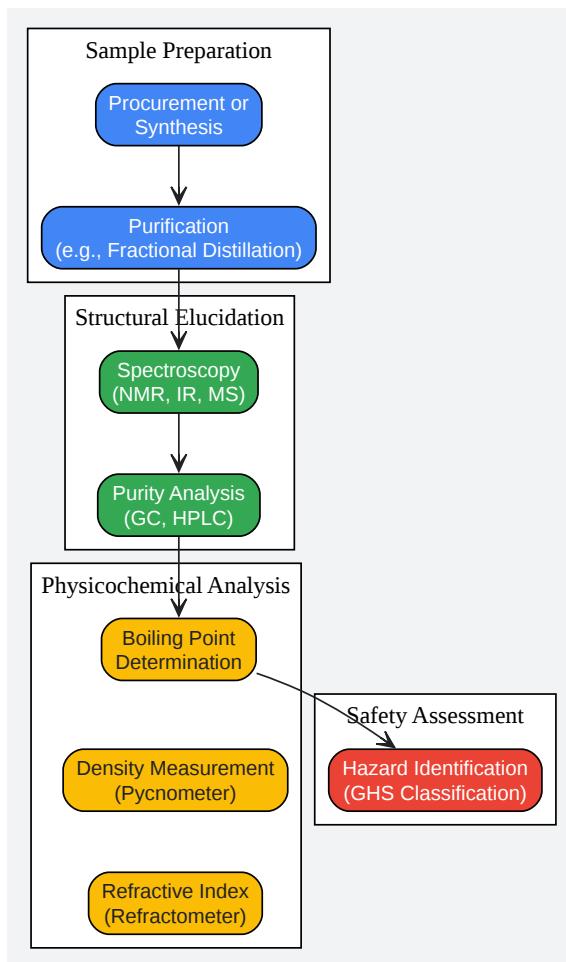
A common route for the synthesis of cyclohexylamines involves the reductive amination of the corresponding cyclohexanone. For **4-Ethylcyclohexanamine**, this would typically start from 4-ethylcyclohexanone. The ketone is first converted to an oxime, which is then reduced to the primary amine.

[Click to download full resolution via product page](#)

Figure 1: Plausible synthesis pathway for **4-Ethylcyclohexanamine**.

Chemical Reactivity

The amine group in **4-Ethylcyclohexanamine** makes it a Brønsted-Lowry base and a nucleophile. It readily reacts with acids to form ammonium salts. As a nucleophile, it can participate in a variety of chemical reactions, including:


- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Coupling Reactions: Used as a building block in the synthesis of more complex molecules, such as pharmaceuticals.[1]

Experimental Protocols

Detailed experimental procedures for the characterization of a novel chemical entity are crucial for reproducibility and validation. Below are generalized protocols for determining the key physical properties of a liquid amine like **4-Ethylcyclohexanamine**.

Workflow for Chemical Characterization

The overall process for characterizing a chemical sample follows a logical progression from purification to detailed analysis.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for chemical characterization.

Boiling Point Determination

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

- Methodology (Distillation):
 - Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
 - Place a small volume of **4-Ethylcyclohexanamine** and a few boiling chips into the round-bottom flask.
 - Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor.
 - Heat the flask gently.
 - Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Measurement

- Principle: Density is the mass of a substance per unit volume ($\rho = m/V$).
- Methodology (Pycnometer):
 - Clean and dry a pycnometer (a flask with a specific, known volume) and measure its mass (m_1).
 - Fill the pycnometer with distilled water of a known temperature and measure its mass (m_2). The density of water at this temperature is known.
 - Calculate the exact volume of the pycnometer: $V = (m_2 - m_1) / \rho_{\text{water}}$.
 - Empty, dry the pycnometer, and fill it with **4-Ethylcyclohexanamine**.
 - Measure the mass of the pycnometer filled with the sample (m_3).
 - Calculate the density of the sample: $\rho_{\text{sample}} = (m_3 - m_1) / V$.

Refractive Index Measurement

- Principle: The refractive index (n) of a material is a dimensionless number that describes how fast light travels through the material.
- Methodology (Abbe Refractometer):
 - Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
 - Place a few drops of **4-Ethylcyclohexanamine** onto the prism of the refractometer.
 - Close the prism and allow the sample to reach thermal equilibrium (typically 20°C or 25°C).
 - Look through the eyepiece and adjust the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
 - Read the refractive index value directly from the instrument's scale.

Safety and Handling

4-Ethylcyclohexanamine is classified as a hazardous substance. It is flammable, corrosive, and can be harmful if swallowed or in contact with skin.[3][6]

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[3][6]
- Precautionary Measures: Handle in a well-ventilated area, away from sources of ignition.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

Users must consult the full Safety Data Sheet (SDS) before handling this chemical.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 2. N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ETHYL-CYCLOHEXYLAMINE | 23775-39-5 [chemicalbook.com]
- 5. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- To cite this document: BenchChem. [4-Ethylcyclohexanamine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348350#4-ethylcyclohexanamine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com